2-(Aminooxy)-N,N-dimethylacetamide hydrochloride 2-(Aminooxy)-N,N-dimethylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18219803
InChI: InChI=1S/C4H10N2O2.ClH/c1-6(2)4(7)3-8-5;/h3,5H2,1-2H3;1H
SMILES:
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride

CAS No.:

Cat. No.: VC18219803

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminooxy)-N,N-dimethylacetamide hydrochloride -

Specification

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
IUPAC Name 2-aminooxy-N,N-dimethylacetamide;hydrochloride
Standard InChI InChI=1S/C4H10N2O2.ClH/c1-6(2)4(7)3-8-5;/h3,5H2,1-2H3;1H
Standard InChI Key MPDPIXDRWHVFHU-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)CON.Cl

Introduction

Chemical Identity and Structural Properties

2-Amino-N,N-dimethylacetamide hydrochloride is a hydrochloride salt derivative of 2-amino-N,N-dimethylacetamide. Its molecular formula is C₄H₁₁ClN₂O, with a molecular weight of 138.59 g/mol. The IUPAC name is 2-amino-N,N-dimethylacetamide hydrochloride, and its structure features a central acetamide backbone substituted with dimethylamino and amino groups, protonated as a hydrochloride salt.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from synthesis protocols confirm its structure:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.90 (s, 6H, N(CH₃)₂), δ 3.54 (s, 2H, CH₂), δ 5.12 (s, 2H, NH₂) .

  • InChI Key: MXDZKEPRCKHSCM-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValueSource
Molecular Weight138.59 g/molPubChem
CAS Registry72287-77-5EPA DSSTox
SolubilityPolar solvents (water, alcohols)Patent

Synthesis and Industrial Production

The synthesis of 2-amino-N,N-dimethylacetamide hydrochloride involves a three-step process: amino protection, amidation, and deprotection-salification. A patented method (CN102351733A) outlines an optimized route using glycine methyl ester hydrochloride as the starting material .

Stepwise Synthesis Protocol

  • Amino Protection:
    Glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in methylene chloride or tetrahydrofuran (THF) under alkaline conditions (e.g., Na₂CO₃ or triethylamine). This yields N-Boc-glycine methyl ester with a purity >98% .

  • Amidation:
    The Boc-protected intermediate undergoes amidation with dimethylamine under pressurized conditions (0.1–1.0 MPa) in ether solvents like methyl tert-butyl ether (MTBE). This step achieves a 91–92% yield of N,N-dimethyl-Boc-glycinamide .

  • Deprotection-Salification:
    Acidic cleavage of the Boc group using hydrogen chloride gas or ethanolic HCl in 1,4-dioxane or ethyl acetate produces the final hydrochloride salt. Crystallization yields the compound at >99% purity .

Industrial Scalability

The patent emphasizes cost-effectiveness and scalability, with no generation of hazardous waste. Key advantages include:

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

2-Amino-N,N-dimethylacetamide hydrochloride serves as a precursor for:

  • Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitors: Used in treating atherosclerosis .

  • N-Alkylaminoacetamide derivatives: Exhibit antifungal and disinfectant properties in agriculture .

Organic Synthesis

The compound’s amino and dimethylamide groups enable diverse reactivity:

  • Nucleophilic Substitution: Participates in reactions with alkyl halides or acyl chlorides.

  • Catalysis: Facilitates esterification and transamidation reactions in polar solvents.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesApplications
N,N-DimethylacetamideLacks amino group; weaker nucleophilicitySolvent in polymer synthesis
Glycinamide HydrochlorideNo dimethyl substitution; lower lipophilicityPeptide synthesis

The dimethylamino group in 2-amino-N,N-dimethylacetamide enhances its solubility in organic solvents and stabilizes intermediates during heterocycle formation .

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